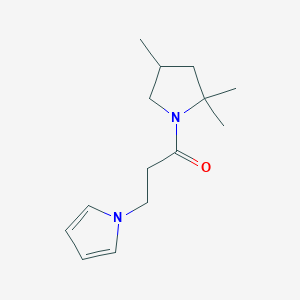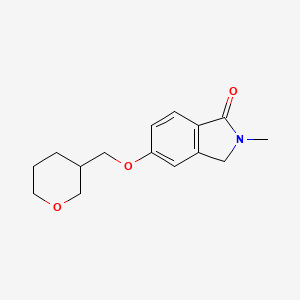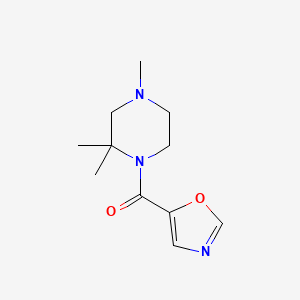![molecular formula C11H10Cl2N2O B7360490 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol typically involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, amine, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(2,5-Dichlorophenyl)-1H-pyrazole
- 2-(3,5-Dichlorophenyl)pyrazole
- 1-(2,5-Dichlorophenyl)-3-methyl-1H-pyrazole
Uniqueness
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol is unique due to the presence of the ethanol group, which imparts different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Eigenschaften
IUPAC Name |
2-[3-(2,5-dichlorophenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-10(13)9(7-8)11-3-4-15(14-11)5-6-16/h1-4,7,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBIFWHONMQZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN(C=C2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)


![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)


![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
